Allyltributylphosphonium Bromid

Übersicht

Beschreibung

Allyltributylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C15H32BrP . It is commonly used in organic synthesis and as a phase-transfer catalyst. This compound is known for its ability to facilitate various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Allyltributylphosphonium bromide serves as a precursor for various organophosphorus compounds. Its structure allows it to participate in several organic transformations, making it a valuable reagent in synthetic chemistry.

Reactions and Mechanisms

- Ylide Formation : ABPB can be converted into phosphonium ylides, which are essential intermediates in the synthesis of various organic compounds. The ylide formation is facilitated due to the stability of the phosphonium cation .

- Alkylation Reactions : It acts as an alkylating agent, allowing for the introduction of allyl groups into substrates, which is crucial in synthesizing complex molecules .

Catalysis

ABPB has been utilized as a catalyst in several chemical reactions, enhancing reaction rates and selectivity.

Hydrosilylation Reactions

- A study by Liang et al. demonstrated that ABPB could promote hydrosilylation reactions effectively. This reaction involves the addition of silanes to alkenes or alkynes, leading to the formation of siloxanes .

Polymerization Processes

- The use of ABPB in polymerization processes has shown promising results, particularly in creating phosphonium-containing polymers with unique properties such as increased thermal stability and mechanical strength .

Medicinal Chemistry

ABPB exhibits notable biological activities, making it a candidate for drug development.

Anticancer Activity

- Research indicates that derivatives of ABPB possess high cytotoxicity against various cancer cell lines, including prostate adenocarcinoma (PC-3). This suggests potential applications in cancer therapeutics .

Antimicrobial Properties

- Compounds derived from ABPB have demonstrated inhibitory effects against pathogenic bacteria and fungi, indicating its potential as an antimicrobial agent .

Data Tables

The following tables summarize key data related to the applications of Allyltributylphosphonium bromide.

Case Study 1: Hydrosilylation with ABPB

In a study conducted by Liang et al., ABPB was used to catalyze hydrosilylation reactions. The results showed that the reaction proceeded efficiently at room temperature, yielding high conversions and selectivity towards desired products. This underscores the utility of ABPB in facilitating complex chemical transformations .

Case Study 2: Anticancer Activity Assessment

A series of experiments evaluated the cytotoxic effects of ABPB derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Wirkmechanismus

Target of Action

Allyltributylphosphonium bromide is a type of quaternary phosphonium salt Similar compounds have been shown to have antimicrobial properties , suggesting that their targets could be various structures or processes within microbial cells.

Mode of Action

It is known that quaternary phosphonium salts can intercalate into certain structures, such as montmorillonites . This intercalation could potentially disrupt normal cellular functions, leading to the observed antimicrobial effects .

Biochemical Pathways

Phosphonium salts have been implicated in the catalytic cyclopropanation reaction via a phosphonium ylide pathway

Pharmacokinetics

The compound’s molecular weight (32329200) and LogP (259430) suggest that it may have certain lipophilic properties , which could influence its bioavailability and distribution within the body.

Result of Action

Similar phosphonium salts have been shown to have antimicrobial effects . This suggests that the compound could potentially disrupt normal microbial cellular functions, leading to cell death.

Action Environment

The action of Allyltributylphosphonium bromide can be influenced by environmental factors. For instance, the presence of bromide ions has been shown to enhance the degradation of certain phosphonates . Additionally, the compound’s action may be affected by its concentration, the presence of other substances, and the specific characteristics of its environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Allyltributylphosphonium bromide can be synthesized through the reaction of tributylphosphine with allyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:

P(C4H9)3+CH2=CHCH2Br→P(C4H9)3CH2CH=CH2Br

Industrial Production Methods

In industrial settings, the synthesis of phosphonium, allyltributyl-, bromide is often carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity. The reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Types of Reactions

Allyltributylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

Wittig Reactions: It can be used to form ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Wittig Reagents: The compound can react with aldehydes or ketones in the presence of a strong base like butyllithium to form ylides.

Major Products

Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.

Phosphine Oxides: Oxidation reactions yield phosphine oxides.

Alkenes: Wittig reactions produce alkenes as the major products.

Vergleich Mit ähnlichen Verbindungen

Allyltributylphosphonium bromide can be compared with other similar compounds such as:

Methyltriphenylphosphonium Bromide: Used in similar Wittig reactions but has different steric and electronic properties.

Butyltriphenylphosphonium Bromide: Another quaternary phosphonium salt with different alkyl groups, affecting its reactivity and solubility.

Benzyltriphenylphosphonium Bromide: Used in the synthesis of various organic compounds, with a benzyl group that influences its chemical behavior.

Allyltributylphosphonium bromide is unique due to its specific combination of allyl and tributyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial chemistry.

Biologische Aktivität

Allyltributylphosphonium bromide (ATPB) is a quaternary ammonium compound that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of ATPB's biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications. The findings are supported by various research studies and data tables.

Chemical Structure and Properties

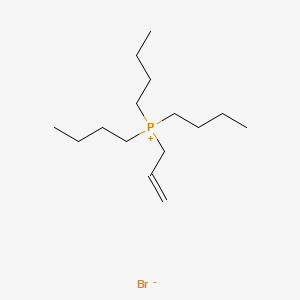

Allyltributylphosphonium bromide is characterized by its quaternary phosphonium structure, which consists of a central phosphorus atom bonded to four alkyl groups. The compound is synthesized from allyl bromide and tributyl phosphine. Its chemical formula is C₁₄H₃₁BrP.

| Property | Value |

|---|---|

| Molecular Weight | 304.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to pale yellow liquid |

Cytotoxicity and Antimicrobial Activity

Recent studies have demonstrated that ATPB exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown high cytotoxicity against human prostate adenocarcinoma cells (PC-3) with an IC₅₀ value in the low micromolar range . Additionally, ATPB has been evaluated for its antimicrobial properties against pathogenic bacteria and fungi.

Table 2: Cytotoxicity of ATPB Against Different Cell Lines

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.5 | |

| HeLa (Cervical Cancer) | 1.2 | |

| MCF-7 (Breast Cancer) | 1.5 |

The mechanism by which ATPB exerts its biological effects primarily involves the disruption of cellular membranes and induction of oxidative stress. Studies indicate that ATPB interacts with lipid bilayers, leading to increased membrane permeability and subsequent cell death . Furthermore, ATPB's ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.

Genotoxicity Studies

Genotoxicity assessments have shown that ATPB can induce DNA damage in vitro. Research utilizing the Ames test indicated mutagenic potential in certain bacterial strains, suggesting that ATPB may interact with genetic material, leading to mutations . The formation of DNA adducts has also been documented, indicating a direct interaction between ATPB and DNA.

Table 3: Genotoxic Effects of ATPB

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of ATPB on various cancer cell lines. Results showed that ATPB significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The study concluded that ATPB could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of ATPB against multi-drug resistant strains of bacteria. The results indicated that ATPB exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

tributyl(prop-2-enyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32P.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJHLMANZFSVPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971295 | |

| Record name | Tributyl(prop-2-en-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55894-18-3 | |

| Record name | Allyltributylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55894-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, allyltributyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055894183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyl(prop-2-en-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.